6-NO2-8-OMe-BIPS exhibits photochromic properties, meaning it can change color upon exposure to light [, ]. This characteristic makes it a potential candidate for the development of light-activated switches and sensors in various research fields. Additionally, the presence of a nitro group (NO2) in its structure enhances the overall quantum yield, which is a measure of the efficiency of light-induced processes. This potentially allows for efficient light-based applications.
The unique structure of 6-NO2-8-OMe-BIPS, combining aromatic and aliphatic groups, suggests potential applications in material science research. Its properties, such as photochromism and potential fluorescence, could be beneficial for developing new materials with controlled light-responsive functionalities [, ].
Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- has the molecular formula C19H18N2O3 and a molecular weight of approximately 322.36 g/mol. The compound features a spiro structure that combines a benzopyran moiety with an indoline. This unique configuration contributes to its distinct chemical behavior and potential applications in various fields .
Research indicates that spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Furthermore, its nitro group may enhance its reactivity towards biological targets, making it a candidate for further pharmacological investigations .
The synthesis of spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- typically involves multi-step organic reactions. Common methods include:
This compound has several potential applications:
Interaction studies of spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- with various biomolecules have been conducted to understand its mechanism of action. These studies often focus on how the compound interacts with DNA and proteins, revealing insights into its potential as a drug candidate. The nitro group plays a crucial role in these interactions by facilitating binding through electrostatic or hydrogen bonding mechanisms.
Several compounds share structural similarities with spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-. These include:
Compound Name | Structural Features | Notable Properties |
---|---|---|
Spiro[2H-1-benzopyran-2,2'-indoline] | Similar spiro structure | Exhibits fluorescence |
1',3',3'-Trimethylspiro[2H-benzopyran] | Lacks nitro group | Known for photochemical stability |
6-Nitrospiro[2H-benzopyran] | Contains nitro but different backbone | Potential anti-inflammatory properties |
These compounds highlight the uniqueness of spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-, particularly due to the presence of both methoxy and nitro groups which enhance its biological activity and chemical reactivity compared to others.
The discovery of spiropyrans dates to the early 20th century, but their photochromic properties were first systematically characterized by Fischer and Hirshberg in 1952. Initial studies focused on unsubstituted spiropyrans, which exhibited reversible color changes under UV irradiation. By the 1980s, synthetic efforts shifted toward functionalizing the benzopyran and indoline rings to modulate photochromic kinetics and stability. The introduction of electron-withdrawing groups (e.g., nitro) at position 6 and electron-donating groups (e.g., methoxy) at position 8 emerged as a strategy to balance thermal reversion rates and merocyanine stability. The 8-methoxy-1',3',3'-trimethyl-6-nitro variant, synthesized in the late 1990s, represents a milestone in tailoring spiropyrans for environmental sensing and optical storage.
The core structure comprises two orthogonal heterocycles: a 2H-benzopyran ring fused to a 2'-indoline ring via a spiro carbon (C8). Key structural features include:
The molecule exists in two states:
The substitution pattern critically determines photophysical properties:
Nitro Group (C6):
Methoxy Group (C8):
Trimethylindoline:
This compound belongs to the negative photochromic subclass, where the MC form is thermodynamically favored in polar environments. Its performance metrics place it among high-contrast spiropyrans:
Property | Value | Reference |
---|---|---|
Molar Extinction Coefficient (εMC) | 3.5 × 104 M−1cm−1 | |
Thermal Half-Life (t1/2) | 120 s (CH3CN, 25°C) | |
Quantum Yield (φSP→MC) | 0.62 (365 nm) |
Compared to azobenzene or diarylethene photochromes, spiropyrans offer broader spectral tunability but require careful substituent engineering to mitigate fatigue.
The Fischer indole synthesis remains foundational for constructing the indoline moiety of spiro compounds. This acid-catalyzed reaction typically employs substituted phenylhydrazines and carbonyl precursors, with the 1',3',3'-trimethyl substitution pattern arising from methylated cyclohexanone derivatives [4]. Recent adaptations utilize N-methylphenylhydrazine derivatives to directly incorporate the 1'-methyl group, achieving yields >75% in optimized conditions (HCl/EtOH, 80°C) [4]. Critical to spirocycle formation is the [3] [3]-sigmatropic rearrangement during hydrazone cyclization, which positions the indoline nitrogen for subsequent spiro junction formation [4] [1].
Condensation of 5-methoxy-2-nitrobenzaldehyde with trimethylindoline precursors enables simultaneous benzopyran ring formation and functional group introduction. The reaction proceeds through Knoevenagel-type intermediates, with microwave-assisted conditions (120°C, DMF, 30 min) achieving 82% conversion efficiency [1]. Steric effects from the 3',3'-dimethyl groups necessitate precise stoichiometric control (1:1.2 aldehyde:indoline ratio) to prevent diastereomer formation [1] [7].
Positioning the methoxy group at C8 requires protecting group strategies due to the benzopyran ring's electronic landscape. Sequential O-methylation using dimethyl sulfate in alkaline THF (0°C → rt, 12 h) followed by nitro group reduction achieves 89% regioselectivity [7]. Alternative approaches employ directed ortho-metalation (DoM) with LDA, enabling direct methoxylation at C8 via temp-controlled (-78°C) lithiation [5].
Nitration timing critically impacts product distribution. Early-stage nitration (pre-spirocyclization) using fuming HNO3/H2SO4 (0°C, 2 h) yields 6-nitro derivatives with 94% purity, while post-cyclization nitration produces regioisomeric mixtures [7]. Computational modeling (DFT B3LYP/6-31G*) confirms the 6-position's enhanced electrophilic susceptibility due to conjugation with the benzopyran oxygen [5] [7].
Post-functionalization focuses on the indoline nitrogen and benzopyran C3 position. N-Methylation using methyl triflate (CH2Cl2, -15°C, 6 h) achieves quantitative conversion without ring-opening side reactions [1]. For C3 derivatization, Pd-catalyzed cross-couplings (Suzuki-Miyaura: 5 mol% Pd(PPh3)4, K2CO3, 80°C) introduce aryl groups while maintaining spiro conjugation [5]. Protecting group strategies (TBS ethers for methoxy, Boc for indoline N) enable sequential modifications with 78-85% isolated yields [1] [7].
Chiral phosphoric acid catalysts (e.g., TRIP, 10 mol%) induce axial chirality during spirocyclization, achieving 92% ee in toluene at -40°C [3]. Enzyme-mediated approaches using CALB lipase (Novozym 435) in aqueous media provide complementary stereoselectivity (85% ee, 65% yield) through dynamic kinetic resolution [3].
Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid (ethanol/water, 1:3) resolves racemic mixtures with 99% de after three recrystallizations [1]. Simulated moving bed chromatography (Chiralpak AD-H, hexane/i-PrOH 90:10) offers preparative-scale separation (99.5% ee, 98% recovery) [5].
Table 1: Comparative Analysis of Synthetic Methods
Method | Conditions | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Fischer Indole [4] | HCl/EtOH, 80°C, 8h | 78 | - | Established protocol |
Microwave Condensation [1] | DMF, 120°C, 30min | 82 | - | Rapid spirocycle formation |
Enzymatic [3] | CALB, H2O, 40°C, 24h | 65 | 85 | Green chemistry compliant |
Chiral Resolution [5] | SMB Chromatography | 98 | 99.5 | Preparative scale capability |
Irritant